molecular formula C₂₁H₂₅BrINO₄ B1155779 7-Bromonaltrexone Iodide

7-Bromonaltrexone Iodide

Cat. No.: B1155779
M. Wt: 562.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromonaltrexone Iodide is a halogenated derivative of naltrexone, a potent opioid receptor antagonist. The bromine substitution at the 7-position of the naltrexone backbone likely enhances its lipophilicity and alters receptor binding kinetics, while the iodide counterion may influence solubility and stability. Structural analogs, such as naloxone and naltrexone, are well-characterized, but the bromo-iodide modification introduces unique physicochemical and functional attributes .

Properties

Molecular Formula

C₂₁H₂₅BrINO₄

Molecular Weight

562.24

Synonyms

7-Bromo-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one Iodide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Structure Key Features Reference
7-(1-Acetoxymethylidene)Benzonorbornadiene Brominated bicyclic system Synthesized via benzyne addition; hydrolyzes to formyl/hydroxymethyl derivatives. Demonstrates substituent-dependent reactivity.
[m-BrBz-1-APy]I3 Bromo-Schiff base iodide High iodide conductivity (1.03 × 10⁻⁴ S cm⁻¹ at 343 K). Framework supports ion hopping via channels.
4-(Bromomethyl)benzaldehyde Brominated aromatic aldehyde Requires stringent safety protocols (e.g., eye/skin flushing) due to uncharacterized toxicity.

Key Observations :

  • Bromine Substitution: Bromine enhances electrophilicity and steric bulk, as seen in 7-(1-Acetoxymethylidene)Benzonorbornadiene, where bromine stabilizes intermediates during hydrolysis . For 7-Bromonaltrexone Iodide, this may improve metabolic stability compared to non-halogenated analogs.
  • Iodide Counterion: In [m-BrBz-1-APy]I3, iodide ions exhibit high mobility within supramolecular channels, achieving conductivity >10⁻⁴ S cm⁻¹ .
Ionic Conductivity vs. Pharmacological Halides

Iodide compounds in the evidence display ionic conductivity mechanisms relevant to energy storage but less so to pharmaceuticals:

Compound Conductivity (S cm⁻¹) Temperature (K) Application Reference
[m-BrBz-1-APy]I3 1.03 × 10⁻⁴ 343 Solid-state electrolyte
CuPbI3 ~10⁻⁸ 298 Semiconductor
This compound Theoretical N/A Opioid antagonist

Comparison :

  • Ionic conductivity in pharmaceuticals is typically negligible, but iodide salts may improve dissolution rates. For example, copper iodide catalyzes aryl halide reactions (e.g., in ), suggesting synthetic utility for bromo-iodide derivatives .

Implications for this compound :

  • Likely necessitates similar handling protocols, particularly during synthesis, given the reactivity of bromine and iodide groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Bromonaltrexone Iodide with high purity?

  • Methodological Answer : Synthesis requires precise stoichiometric control of bromination and iodination steps. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of iodide intermediates. Purification via recrystallization in anhydrous solvents (e.g., ethanol/diethyl ether mixtures) is critical to remove unreacted precursors. Characterization with elemental analysis and mass spectrometry ensures purity (>98%) . For reproducibility, document reaction conditions (temperature, solvent ratios, and catalyst concentrations) in alignment with standardized protocols for halogenated compounds .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify bromine and iodine substitution patterns, noting deshielding effects on adjacent protons .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, referencing tetragonal mercuric iodide studies for comparative analysis of heavy-atom coordination .
  • Infrared (IR) Spectroscopy : Identify C-Br (550–600 cm1^{-1}) and C-I (500–550 cm1^{-1}) stretching vibrations, calibrated against potassium iodide standards .

Q. How should researchers design dose-response experiments to assess opioid receptor antagonism?

  • Methodological Answer :

  • In vitro assays : Use CHO-K1 cells expressing µ-opioid receptors. Pre-treat with this compound (0.1–100 µM) before administering agonists (e.g., DAMGO). Measure cAMP accumulation via ELISA, normalizing to vehicle controls.
  • Data normalization : Express results as % inhibition relative to maximal agonist response. Include positive controls (e.g., naltrexone) and validate statistical significance via ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How can contradictory data on this compound’s blood-brain barrier (BBB) permeability be resolved?

  • Methodological Answer :

  • Experimental variables : Compare methodologies (e.g., in situ perfusion vs. cell-based models). Note species differences (rodent vs. human endothelial cells) and assay sensitivity (LC-MS/MS vs. radiolabeling) .
  • Data reconciliation : Conduct meta-analysis of logP values and molecular weight thresholds (e.g., <500 Da for passive diffusion). Use multivariate regression to isolate confounding factors (e.g., protein binding) .

Q. What strategies optimize in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Animal models : Select rodents with intact CYP3A4 homologs to mimic human metabolism. Administer via intravenous (IV) and oral routes to calculate bioavailability (F%).
  • Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify using HPLC-MS with deuterated internal standards.
  • Ethical compliance : Adhere to IACUC protocols for humane endpoints and sample sizes justified by power analysis .

Q. How do crystallographic defects impact the stability of this compound in long-term storage?

  • Methodological Answer :

  • Crystal lattice analysis : Perform powder X-ray diffraction (PXRD) to detect polymorphic transitions or hydration. Compare with thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C) .
  • Stability testing : Store samples under accelerated conditions (40°C/75% RH for 6 months). Monitor purity via HPLC and correlate degradation products with lattice disorder using Rietveld refinement .

Q. What computational approaches predict the metabolite profile of this compound?

  • Methodological Answer :

  • In silico tools : Use Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism. Prioritize halogenated metabolites (e.g., deiodinated or debrominated derivatives).
  • Validation : Cross-reference with high-resolution MS/MS data from hepatocyte incubations. Apply quantum mechanical (QM) calculations to predict reactive intermediates (e.g., iodine-free radicals) .

Methodological and Ethical Guidelines

  • Reproducibility : Publish full experimental details (solvent batches, instrument calibration) in supplementary materials, adhering to Beilstein Journal guidelines .
  • Data transparency : Share raw crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
  • Ethical compliance : For human cell lines, document informed consent and IRB approvals per NIH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.